molecular formula C20H18N2O5S B2634562 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone CAS No. 1206995-02-9

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B2634562
CAS No.: 1206995-02-9
M. Wt: 398.43
InChI Key: HFDXNWRTNLWKCN-UHFFFAOYSA-N
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Description

The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a heterocyclic molecule featuring a benzothiazine core substituted with a 1,3-benzodioxol group and a pyrrolidine-linked methanone moiety. The synthesis and analysis of such compounds often rely on crystallographic tools like SHELX for structural validation .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c23-20(21-9-3-4-10-21)19-12-22(14-7-8-16-17(11-14)27-13-26-16)15-5-1-2-6-18(15)28(19,24)25/h1-2,5-8,11-12H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDXNWRTNLWKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone , a derivative of benzothiazine and benzodioxole, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C17_{17}H15_{15}N O5_5S
  • Molecular Weight : Approximately 345.37 g/mol
  • Functional Groups : Includes a benzodioxole moiety and a benzothiazine core, contributing to its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17_{17}H15_{15}N O5_5S
Molecular Weight345.37 g/mol
Key Functional GroupsBenzodioxole, Benzothiazine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions. Common methods include:

  • Formation of the Benzodioxole Moiety : Starting from appropriate precursors.
  • Benzothiazine Core Construction : Utilizing sulfur-containing reagents.
  • Final Coupling Reaction : To attach the pyrrolidinyl group.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Formation of BenzodioxoleBenzodioxole derivatives
2Synthesis of BenzothiazineSulfur-containing compounds
3Coupling with PyrrolidinePyrrolidinyl reagents

Biological Activity

Preliminary studies indicate that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone exhibit a range of biological activities including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : In vitro studies show inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Anticancer Properties :
    • Research indicated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Mechanisms :
    • In vivo experiments demonstrated a decrease in pro-inflammatory cytokines in animal models treated with the compound.

Table 3: Summary of Biological Activities

Activity TypeModel/OrganismOutcome
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerBreast cancer cell linesReduced cell viability
Anti-inflammatoryAnimal modelsDecreased cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their synthetic routes, heterocyclic cores, and functional groups.

Structural Analog: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)

  • Core Structure : Thiazole ring substituted with 4-methoxyphenyl and 4-(pyrrolidin-1-yl)benzoyl groups.
  • Key Features: The 1,3-benzodioxol moiety is linked via a cyclopropane-carboxamide bridge. The pyrrolidine group is attached to a benzoyl substituent, similar to the methanone group in the target compound.
  • Synthesis : Synthesized via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazol-2-amine precursor .

Structural Analog: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a)

  • Core Structure : Dihydropyrazole fused with indole and phenyl groups.
  • Key Features: A pyridin-3-yl methanone group replaces the pyrrolidine-methanone moiety.
  • Synthesis : Derived from condensation of imidazol-5-one derivatives with hydrazine hydrate, followed by benzoylation .

Key Research Findings and Implications

Role of Heterocyclic Cores: The benzothiazine core in the target compound may confer unique electronic properties due to its sulfone group, enhancing polarity compared to the thiazole or pyrazole cores in analogs .

Functional Group Impact: The pyrrolidine-methanone group in the target compound and Compound 74 may improve bioavailability by balancing lipophilicity and solubility. The absence of a cyclopropane bridge in the target compound could reduce steric hindrance compared to Compound 74 .

Crystallographic Validation :

  • Structural analysis of such compounds often employs SHELX and WinGX/ORTEP for refinement and visualization, ensuring accurate determination of bond lengths and angles critical for activity .

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